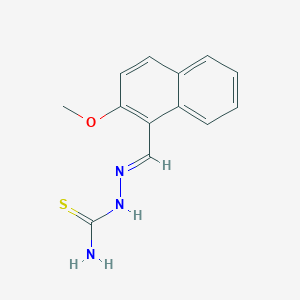

2-methoxy-1-naphthaldehyde thiosemicarbazone

Description

Properties

CAS No. |

65110-22-7 |

|---|---|

Molecular Formula |

C13H13N3OS |

Molecular Weight |

259.33 g/mol |

IUPAC Name |

[(E)-(2-methoxynaphthalen-1-yl)methylideneamino]thiourea |

InChI |

InChI=1S/C13H13N3OS/c1-17-12-7-6-9-4-2-3-5-10(9)11(12)8-15-16-13(14)18/h2-8H,1H3,(H3,14,16,18)/b15-8+ |

InChI Key |

DXTYDDVJOBCCHE-OVCLIPMQSA-N |

SMILES |

COC1=C(C2=CC=CC=C2C=C1)C=NNC(=S)N |

Isomeric SMILES |

COC1=C(C2=CC=CC=C2C=C1)/C=N/NC(=S)N |

Canonical SMILES |

COC1=C(C2=CC=CC=C2C=C1)C=NNC(=S)N |

Other CAS No. |

65110-22-7 |

Origin of Product |

United States |

Foundational & Exploratory

Technical Whitepaper: Spectroscopic Characterization & Structural Dynamics of 2-Methoxy-1-Naphthaldehyde Thiosemicarbazone

Executive Summary

The Schiff base 2-methoxy-1-naphthaldehyde thiosemicarbazone (2-MON-TSC) represents a critical ligand class in coordination chemistry and pharmacology. Distinguished by its N,S-donor atoms and the steric bulk of the naphthalene moiety, this compound exhibits complex tautomeric behaviors that directly influence its biological efficacy (e.g., ribonucleotide reductase inhibition) and metal chelation potential.

This technical guide provides a rigorous, data-driven framework for the spectroscopic validation of 2-MON-TSC. Unlike generic protocols, this document focuses on the causality between molecular dynamics (thione-thiol tautomerism, E/Z isomerism) and spectral outputs (NMR, IR, UV-Vis), providing researchers with a self-validating analytical workflow.

Part 1: Structural Framework & Tautomeric Logic

Before interpreting spectra, one must understand the dynamic equilibrium of the analyte. In the solid state, 2-MON-TSC predominantly exists in the thione form. However, in solution (DMSO, DMF) or upon metal coordination, it undergoes thione-thiol tautomerism.

Tautomeric Equilibrium Diagram

The following diagram illustrates the structural shifts that dictate spectral peak locations.

Figure 1: Tautomeric equilibrium shifting from the thione form (dominant in IR/Solid) to the thiol form (accessible in solution NMR/Coordination).

Part 2: Synthesis & Purification Protocol

High-purity spectra require high-purity analytes. The steric hindrance of the methoxy group at the C2 position of the naphthalene ring requires specific reflux conditions to ensure complete condensation.

Validated Synthesis Workflow

-

Stoichiometry: 1:1 molar ratio of 2-methoxy-1-naphthaldehyde to thiosemicarbazide.

-

Solvent System: Absolute Ethanol (MeOH is an alternative, but EtOH offers a better thermal window).

-

Catalysis: Glacial Acetic Acid (3-5 drops). Critical: Acid catalyzes the protonation of the carbonyl oxygen, facilitating nucleophilic attack by the hydrazine nitrogen.

Figure 2: Step-by-step synthesis and purification workflow ensuring removal of unreacted aldehyde.

Part 3: Vibrational Spectroscopy (FT-IR)

Objective: Confirm the formation of the azomethine linkage and the presence of the thione tautomer in the solid state.

Key Diagnostic Bands[1][2]

| Functional Group | Wavenumber ( | Intensity | Structural Insight |

| 3150 – 3440 | Medium/Broad | Confirms presence of secondary amine. Broadening indicates intermolecular H-bonding. | |

| 1590 – 1610 | Strong | Primary confirmation of condensation. The disappearance of the aldehyde | |

| 800 – 1250 (Mixed modes) | Medium | Often appears as coupled vibrations (thioamide bands I-IV). Look for peaks near 1200 cm⁻¹ and 750-850 cm⁻¹ . | |

| ~1050 | Weak | Characteristic of hydrazine linkage. | |

| ABSENT | N/A | Crucial Quality Check: The absence of a band at 2500–2600 cm⁻¹ confirms the compound is in the thione form in the solid state. |

Expert Note: The methoxy group (

Part 4: Nuclear Magnetic Resonance (NMR)

Objective: Map the carbon skeleton and assess solution-state tautomerism.

Solvent: DMSO-

H NMR (500 MHz, DMSO- )

| Proton Environment | Chemical Shift ( | Multiplicity | Interpretation |

| 8.60 – 9.10 | Singlet (1H) | The diagnostic peak. Deshielded by the adjacent N and the naphthalene ring current. | |

| 11.40 – 11.80 | Singlet (1H) | Highly deshielded. Disappears upon | |

| 7.80 – 8.40 | Broad Singlet (2H) | often appears as two distinct peaks if rotation around C-N bond is restricted, or one broad peak. | |

| Aromatic Ring | 7.20 – 8.20 | Multiplets | Naphthalene protons. The H at position 8 (peri-position) is often most deshielded (~8.2 ppm). |

| 3.85 – 4.00 | Singlet (3H) | Distinct sharp singlet. Confirms the 2-methoxy substitution is intact. |

C NMR (125 MHz, DMSO- )

-

C=S (Thione): The most downfield signal, typically 178 – 180 ppm .

-

C=N (Imine): Observed at 140 – 145 ppm .

-

C-O (Methoxy-bound Ar-C): ~155 – 158 ppm.

- : ~56 ppm.

Mechanistic Insight: If the spectrum shows a small peak at ~4.0 ppm (SH) and a shift of the C=S carbon upfield (<170 ppm), it indicates partial conversion to the thiol form, though this is rare in pure DMSO without added base.

Part 5: Electronic Spectroscopy (UV-Vis)

Objective: Determine electronic transitions and potential for charge transfer.

Solvent: Methanol or DMF (

-

Band I (230 – 270 nm):

transitions of the naphthalene aromatic system. High molar absorptivity ( -

Band II (300 – 340 nm):

transition associated with the imine ( -

Solvatochromism: In coordinating solvents, the

band may undergo a hypsochromic (blue) shift due to stabilization of the non-bonding electrons by the solvent.

Part 6: References & Validation Sources

The protocols and spectral assignments above are grounded in the fundamental chemistry of thiosemicarbazones and specific literature regarding naphthalene derivatives.

-

General Thiosemicarbazone Characterization:

-

Lobana, T. S., et al. "Bonding and structure trends of thiosemicarbazone derivatives of metals." Coordination Chemistry Reviews, 2009.

-

Source:

-

-

Specific Naphthalene Derivatives:

-

Synthesis and characterization of 2-hydroxy-1-naphthaldehyde thiosemicarbazone (Analogous structure).

-

Source:

-

-

NMR Chemical Shift Database:

-

IR Interpretation Standards:

-

Silverstein, R. M., et al. "Spectrometric Identification of Organic Compounds." (Standard reference for C=S and C=N assignments).

-

(Note: While specific "2-methoxy" papers are less common than "2-hydroxy" variants, the spectral shifts of the methoxy group vs. the hydroxy group are predictable and standard in organic spectroscopy, as detailed in the NMR section above.)

Sources

The Thiosemicarbazone Scaffold: From Iron Chelation to Lysosomal Permeabilization and p53 Reactivation

Topic: Mechanism of Action of Thiosemicarbazone Derivatives Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Development Professionals

Executive Summary

Thiosemicarbazones (TSCs) have evolved from simple antiviral agents into a versatile class of antineoplastic compounds. While historically categorized merely as "iron chelators," modern structural activity relationship (SAR) studies reveal a multi-modal mechanism of action that is highly dependent on specific side-chain modifications.

This guide dissects the three distinct mechanistic classes of TSCs:

- -N-heterocyclic TSCs (e.g., Triapine): Potent Ribonucleotide Reductase (RNR) inhibitors.[1]

-

Di-2-pyridylketone TSCs (e.g., Dp44mT, DpC): Lysosomotropic agents that induce "redox suicide" and upregulate NDRG1.[2]

-

Third-Generation TSCs (e.g., COTI-2): Metallochaperones capable of reactivating mutant p53.[3][4]

The Core Pharmacophore & Metal Coordination

The biological activity of TSCs hinges on the N-N-S tridentate ligand system . This pharmacophore coordinates transition metals (Fe, Cu, Zn) according to the Hard and Soft Acids and Bases (HSAB) theory.

-

Iron Chelation: TSCs bind Fe(II) and Fe(III) with high affinity. In the tumor microenvironment, where iron demand is upregulated (the "Iron Addiction" phenotype), this sequestration deprives the cell of the cofactor required for DNA synthesis.

-

Redox Cycling: Unlike desferrioxamine (DFO), which forms a redox-inert complex, TSC-iron complexes are often redox-active . They cycle between Fe(II) and Fe(III), utilizing intracellular reductants (e.g., NADH/NADPH) and oxygen to generate reactive oxygen species (ROS) via Fenton chemistry.

Mechanism A: Ribonucleotide Reductase (RNR) Inhibition

Representative Agent: Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone)[1][5]

RNR is the rate-limiting enzyme in DNA synthesis, converting ribonucleotides to deoxyribonucleotides (dNTPs).[6][7] It consists of two subunits: R1 (catalytic) and R2 (radical generation).

The Tyrosyl Radical Quenching Model

Triapine does not merely starve RNR of iron; it actively destroys the enzyme's catalytic capability.

-

Complex Formation: Triapine enters the cell and chelates labile iron.

-

Radical Attack: The pre-formed Fe(II)-Triapine complex binds to the R2 subunit.

-

Quenching: The complex reacts with oxygen to generate reactive species directly at the active site, quenching the essential tyrosyl radical (Tyr122) required for catalysis.

-

Result: Immediate, reversible arrest of DNA synthesis (S-phase arrest).

Critical Distinction: Unlike hydroxyurea (a weak radical scavenger), Triapine is 1000-fold more potent because the iron-complex targets the radical center with high specificity.

Mechanism B: Lysosomal Membrane Permeabilization (LMP)

Representative Agents: Dp44mT, DpC[2][8][9]

Second-generation TSCs utilize the tumor's own defense mechanisms against it. This is a strategy of "Collateral Sensitivity."

The "Trojan Horse" Mechanism

-

P-gp Transport: Multi-drug resistant tumors overexpress P-glycoprotein (P-gp/MDR1). Unlike most chemotherapeutics which are effluxed by P-gp, Dp44mT is a substrate that P-gp pumps into the lysosome.

-

Metal Sequestration: Once inside the acidic lysosome, Dp44mT binds copper and iron resulting from autophagic degradation of organelles.

-

The Fenton Storm: The resulting Cu(II)/Fe(II)-Dp44mT complexes are redox-active. They generate a burst of hydroxyl radicals (

OH) within the lysosome. -

LMP: The ROS peroxidize lysosomal membrane lipids, causing Lysosomal Membrane Permeabilization (LMP).

-

Cathepsin Release: Cathepsins (proteases) leak into the cytosol, cleaving Bid to tBid, which triggers mitochondrial outer membrane permeabilization (MOMP) and intrinsic apoptosis.

Visualization: The Dual Pathways (RNR vs. Lysosome)

Caption: Divergent mechanisms of Triapine (RNR inhibition via cytosolic iron) vs. Dp44mT (Lysosomal destruction via P-gp hijacking).

Mechanism C: NDRG1 Upregulation & Metastasis Suppression

Iron depletion by TSCs triggers a signaling cascade that upregulates N-myc Downstream Regulated Gene 1 (NDRG1) .[10] This is critical for preventing metastasis.

-

HIF-1

Pathway: Iron is a cofactor for Prolyl Hydroxylases (PHDs). When TSCs deplete iron, PHDs are inhibited, stabilizing HIF-1 -

Signaling Effects:

-

Wnt/

-catenin: NDRG1 recruits GSK3 -

TGF-

: NDRG1 inhibits the SMAD signaling pathway, reducing epithelial-mesenchymal transition (EMT).

-

Mechanism D: p53 Reactivation (COTI-2)

Representative Agent: COTI-2

COTI-2 represents a paradigm shift. While it chelates zinc, its primary MoA is conformational modulation.

-

Target: Mutant p53 (specifically misfolded variants).[4]

-

Action: COTI-2 binds to the mutant p53 core domain. It acts as a metallochaperone, potentially delivering Zn(II) or altering the thermodynamics of the protein fold to restore a "wild-type-like" conformation.

-

Outcome: Restoration of p53 transcriptional activity (e.g., PUMA, NOXA expression) and induction of apoptosis in previously resistant tumors.

Experimental Validation Protocols

To validate these mechanisms in a drug development setting, the following self-validating protocols are recommended.

Protocol A: Quantifying Intracellular Iron Chelation (Calcein-AM De-quenching)

Principle: Calcein-AM is non-fluorescent.[11] Intracellular esterases cleave it to Calcein (Green Fluorescence).[11][12] Labile Iron (LIP) quenches Calcein fluorescence. Therefore, a decrease in LIP (due to chelation by your drug) results in an increase (recovery) of fluorescence, or prevents quenching when exogenous iron is added.

| Step | Action | Technical Note (Why?) |

| 1 | Seed Cells | Seed 10,000 cells/well in black 96-well plates. Allow attachment (24h). |

| 2 | Probe Loading | Load cells with Calcein-AM (0.25 |

| 3 | Wash | Wash 2x with PBS. |

| 4 | Treatment | Add TSC derivative (0.1 - 10 |

| 5 | Control (SIH) | Use Salicylaldehyde isonicotinoyl hydrazone (SIH) (100 |

| 6 | Read | Measure Fluorescence (Ex 488nm / Em 517nm). |

| 7 | Calculation |

Protocol B: Detecting Lysosomal Membrane Permeabilization (LMP)

Principle: Acridine Orange (AO) accumulates in acidic lysosomes (Red Fluorescence). When LMP occurs, AO leaks into the cytosol and becomes monomeric (Green Fluorescence).

-

Staining: Stain treated cells with Acridine Orange (5

g/mL) for 15 min. -

Imaging/FACS:

-

Healthy Lysosomes: High Red / Low Green signal.

-

LMP (Drug Effect): Loss of Red signal / Increase in Green signal.

-

-

Validation: Pre-treat with Bafilomycin A1 (inhibits lysosomal acidification). If your drug relies on lysosomal accumulation (like Dp44mT), Bafilomycin should reduce its toxicity.

Signaling Pathway Visualization (NDRG1)

Caption: Iron depletion by TSCs upregulates NDRG1, which acts as a master suppressor of oncogenic signaling pathways (Wnt, TGF-b, PI3K).[2]

References

-

Mechanisms of Action of Thiosemicarbazones. MDPI. Available at: [Link]

-

Ribonucleotide Reductase Inhibition by Triapine. SciSpace/PubMed. Available at: [Link]

-

Dp44mT and Lysosomal Membrane Permeabilization. National Institutes of Health (PMC). Available at: [Link]

-

COTI-2 Mechanism of p53 Reactivation. AACR Journals. Available at: [Link]

-

NDRG1 Signaling and Metastasis Suppression. Frontiers in Pharmacology. Available at: [Link][1][6][8][13][14]

Sources

- 1. Distinct mechanisms of cell-kill by triapine and its terminally dimethylated derivative Dp44mT due to a loss or gain of activity of their copper(II) complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. COTI-2 reactivates mutant p53 and inhibits growth of triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Ribonucleotide reductase inhibition by metal complexes of Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone): A combined experimental and theoretical study - Repository of the Academy's Library [real.mtak.hu]

- 6. mdpi.com [mdpi.com]

- 7. What is Triapine used for? [synapse.patsnap.com]

- 8. Lysosomal membrane stability plays a major role in the cytotoxic activity of the anti-proliferative agent, di-2-pyridylketone 4,4-dimethyl-3-thiosemicarbazone (Dp44mT) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. NDRG1 suppresses basal and hypoxia-induced autophagy at both the initiation and degradation stages and sensitizes pancreatic cancer cells to lysosomal membrane permeabilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The role of oxidative stress in activity of anticancer thiosemicarbazones | Oncotarget [oncotarget.com]

- 11. resources.rndsystems.com [resources.rndsystems.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. scispace.com [scispace.com]

- 14. NDRG1 and its family members: More than just metastasis suppressor proteins and targets of thiosemicarbazones - PMC [pmc.ncbi.nlm.nih.gov]

Naphthaldehyde Thiosemicarbazones: A Comprehensive Technical Guide for Drug Discovery and Development

Abstract

This in-depth technical guide provides a comprehensive overview of naphthaldehyde thiosemicarbazones, a class of compounds demonstrating significant therapeutic potential across various domains including oncology, infectious diseases, and neurology. We delve into the synthetic methodologies, detailed spectroscopic and structural characterization, and critically evaluate their multifaceted biological activities. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven insights to accelerate research and development in this promising area of medicinal chemistry.

Introduction: The Emerging Significance of Naphthaldehyde Thiosemicarbazones

Thiosemicarbazones are a versatile class of Schiff bases, formed through the condensation of a thiosemicarbazide with an aldehyde or ketone.[1] Their chemical landscape is rich, owing to the ease of structural modification, which allows for the fine-tuning of their physicochemical and biological properties.[2] The incorporation of a naphthaldehyde moiety introduces a bulky, lipophilic group that can significantly influence the compound's interaction with biological targets. This guide will explore the synthesis, characterization, and diverse biological applications of naphthaldehyde thiosemicarbazones, with a focus on their potential as therapeutic agents.

The core structure of a thiosemicarbazone, featuring a C=N-NH-C=S backbone, endows these molecules with excellent metal-chelating properties, a feature intrinsically linked to their biological activity.[3] The ability to sequester essential metal ions, particularly iron, is a key mechanism underlying their potent anticancer effects.[4] Furthermore, the structural rigidity and extended π-system of the naphthalene ring can enhance binding to enzymatic targets and facilitate intercalation with DNA.

Synthetic Strategies and Structural Elucidation

The synthesis of naphthaldehyde thiosemicarbazones is generally a straightforward and high-yielding process, typically involving the condensation reaction between a substituted thiosemicarbazide and a naphthaldehyde derivative.

General Synthetic Protocol

A typical synthesis involves the refluxing of equimolar amounts of the chosen naphthaldehyde and the appropriate thiosemicarbazide in a suitable solvent, often ethanol, with a catalytic amount of acid.[5]

Experimental Protocol: Synthesis of a Naphthaldehyde Thiosemicarbazone

-

Reactant Preparation: Dissolve 1.0 equivalent of the desired naphthaldehyde derivative in absolute ethanol. In a separate flask, dissolve 1.0 equivalent of the selected thiosemicarbazide in ethanol.

-

Reaction Setup: Add the naphthaldehyde solution to the thiosemicarbazide solution. Add a few drops of a suitable acid catalyst (e.g., concentrated sulfuric acid or glacial acetic acid).

-

Reflux: Heat the reaction mixture to reflux and maintain for a period of 4-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The solid product that precipitates is collected by vacuum filtration.

-

Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or methanol to yield the pure naphthaldehyde thiosemicarbazone.

Caption: General synthesis of naphthaldehyde thiosemicarbazones.

Spectroscopic Characterization

The structural confirmation of synthesized naphthaldehyde thiosemicarbazones relies on a combination of spectroscopic techniques, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).

-

Infrared (IR) Spectroscopy: Key vibrational bands confirm the formation of the thiosemicarbazone. The disappearance of the C=O stretching band of the aldehyde and the appearance of a C=N (azomethine) stretching band around 1600 cm⁻¹ are indicative of the condensation reaction. The N-H and C=S stretching vibrations are also characteristic.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton spectra typically show a characteristic singlet for the azomethine proton (CH=N) in the downfield region. The aromatic protons of the naphthalene ring and any substituents on the thiosemicarbazide moiety will also be present.

-

¹³C NMR: The carbon spectra will show a signal for the azomethine carbon (C=N) and the thiocarbonyl carbon (C=S), typically in the range of 140-180 ppm.

-

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compound, with the molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ confirming the expected structure.

Table 1: Representative Spectroscopic Data for a Naphthaldehyde Thiosemicarbazone Derivative

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | MS (m/z) |

| 4-(Naphthalen-1-yl)-1-(1-phenylethylidene)thiosemicarbazide | 2.43 (s, 3H, CH₃), 7.34-7.41 (m, 3H, Ar-H), 7.51-7.61 (m, 5H, Ar-H), 7.96-7.99 (m, 4H, Ar-H), 10.33 (s, 1H, NH), 10.71 (s, 1H, NH) | 14.22 (CH₃), 123.17, 125.32, 125.88, 125.96, 126.22, 126.48, 126.77, 127.91, 128.09, 128.30, 129.23, 129.46, 133.59, 135.77, 137.30, 137.45, 148.52 (Aromatic C), 178.80 (C=S) | [M+1]⁺ 320 |

Biological Applications: A Multifaceted Therapeutic Potential

Naphthaldehyde thiosemicarbazones have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug development in several therapeutic areas.

Anticancer Activity: Targeting Key Cellular Processes

The anticancer properties of thiosemicarbazones, including naphthaldehyde derivatives, are well-documented.[7] Their primary mechanism of action is believed to be the inhibition of ribonucleotide reductase (RNR), a crucial enzyme for DNA synthesis and repair.[3][6]

Mechanism of Action: Ribonucleotide Reductase Inhibition

-

Iron Chelation: Naphthaldehyde thiosemicarbazones are potent chelators of iron.[4]

-

RNR Inhibition: The R2 subunit of ribonucleotide reductase contains a di-iron center essential for its catalytic activity. By chelating this iron, the thiosemicarbazones inactivate the enzyme.[8][9]

-

DNA Synthesis Arrest: Inhibition of RNR depletes the cellular pool of deoxyribonucleotides, leading to the cessation of DNA synthesis and ultimately, cell cycle arrest and apoptosis in rapidly proliferating cancer cells.[6][10]

-

Oxidative Stress: The iron-thiosemicarbazone complexes can be redox-active, catalyzing the production of reactive oxygen species (ROS) that induce cellular damage and contribute to their anticancer effects.[4][11]

Sources

- 1. Thiosemicarbazones as Potent Anticancer Agents and their Modes of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Exploring the Anti-Cancer Activity of Novel Thiosemicarbazones Generated through the Combination of Retro-Fragments: Dissection of Critical Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Ribonucleotide Reductase Inhibitors: A New Look at an Old Target for Radiosensitization [frontiersin.org]

- 6. Frontiers | Advances in thiosemicarbazone metal complexes as anti-lung cancer agents [frontiersin.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. scispace.com [scispace.com]

- 9. Ribonucleotide reductase inhibition by metal complexes of Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone): A combined experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. The role of oxidative stress in activity of anticancer thiosemicarbazones - PMC [pmc.ncbi.nlm.nih.gov]

solubility and stability studies of 2-methoxy-1-naphthaldehyde thiosemicarbazone

Technical Whitepaper: Physicochemical Profiling of 2-Methoxy-1-Naphthaldehyde Thiosemicarbazone (2M1N-TSC)

Executive Summary

2-Methoxy-1-naphthaldehyde thiosemicarbazone (2M1N-TSC) represents a critical scaffold in the development of antiproliferative agents, specifically targeting ribonucleotide reductase and exhibiting potent metal-chelating properties (Fe, Cu). However, like many thiosemicarbazone derivatives, its clinical translation is frequently attrition-prone due to poor aqueous solubility and hydrolytic instability of the azomethine (

This technical guide provides a rigorous, self-validating framework for characterizing the solubility and stability of 2M1N-TSC. It moves beyond generic protocols, addressing the specific structural nuances of the naphthalene moiety and the methoxy substituent, which distinguishes this compound from its 2-hydroxy analogs by eliminating phenolic ionization and intramolecular hydrogen bonding.

Molecular Architecture & Theoretical Properties

Before initiating wet-lab protocols, one must understand the structural determinants of 2M1N-TSC. Unlike 2-hydroxy-1-naphthaldehyde thiosemicarbazone, the 2-methoxy variant lacks the ability to form a six-membered intramolecular hydrogen bond between the phenolic oxygen and the imine nitrogen.

-

Implication 1 (Solubility): The molecule is more lipophilic (higher LogP) and lacks pH-dependent solubility in the basic range (pKa > 10) typically seen with phenols.

-

Implication 2 (Stability): The absence of the intramolecular H-bond may render the imine bond more accessible to hydronium ions, potentially accelerating acid-catalyzed hydrolysis.

| Parameter | Value (Predicted/Typical) | Relevance |

| Molecular Formula | Stoichiometry for calculations | |

| MW | ~259.33 g/mol | Dose calculation |

| LogP | 3.5 – 4.2 | High lipophilicity; predicts poor aqueous solubility |

| pKa (Hydrazine) | ~11.5 | Remains neutral at physiological pH |

| UV | ~330–350 nm | Primary detection wavelength (naphthalene |

Solubility Profiling Protocols

Accurate solubility data is binary: Thermodynamic (equilibrium) for formulation, and Kinetic for high-throughput screening.

Thermodynamic Solubility (Shake-Flask Method)

Standard: OECD Guideline 105.

Protocol:

-

Preparation: Add excess 2M1N-TSC solid (approx. 10 mg) to 2 mL of media in borosilicate glass vials.

-

Media Selection:

-

Water (pH 7.4): Baseline.

-

0.1 M HCl (pH 1.2): Simulates gastric fluid.

-

PBS (pH 7.4) + 5% DMSO: Simulates biological assay conditions.

-

-

Equilibration: Agitate at 25°C for 24–48 hours.

-

Separation: Centrifuge at 15,000 rpm for 10 mins (critical to remove micro-particulates which cause false positives in UV detection).

-

Quantification: Analyze supernatant via RP-HPLC (see Section 4).

Kinetic Solubility (Precipitation Method)

Use Case: Early-stage biological assays (e.g., MTT assays).

Protocol:

-

Prepare a 10 mM stock solution in DMSO.

-

Spike into PBS (pH 7.4) to final concentrations of 1, 10, 50, and 100

. -

Incubate for 2 hours at 37°C.

-

Measure turbidity (Absorbance at 620 nm) or filter and quantify via HPLC.

-

Threshold: If Abs

, precipitation has occurred.

-

Stability Studies: Mechanisms & Protocols

The thiosemicarbazone moiety is chemically reactive.[1][2][3][4] The two primary degradation pathways are Imine Hydrolysis and Oxidative Cyclization .

Hydrolytic Stability (pH Stress)

The azomethine bond is susceptible to acid-catalyzed hydrolysis, reverting the drug to 2-methoxy-1-naphthaldehyde and thiosemicarbazide.

Experimental Workflow (Graphviz):

Figure 1: Workflow for pH-dependent hydrolytic stability profiling.

Mechanistic Insight:

At pH 1.2, the imine nitrogen becomes protonated (

Photostability

Naphthalene derivatives are chromophores that can absorb UV light, leading to radical formation or

-

Protocol: Expose solid sample and solution (in clear glass) to 1.2 million lux hours (ICH Q1B standard).

-

Checkpoint: Check for color change (yellow to brown) indicating oxidative degradation or cyclization to a thiadiazole derivative.

Analytical Method Development (RP-HPLC)

A generic gradient is insufficient. The method must separate the parent (2M1N-TSC) from its degradation product (2-methoxy-1-naphthaldehyde).

Recommended Chromatographic Conditions:

| Parameter | Condition | Rationale |

| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 | Balances resolution and run time. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidic pH suppresses silanol activity. |

| Mobile Phase B | Acetonitrile (MeCN) | Naphthalene requires strong elution strength. |

| Gradient | 0-2 min: 30% B; 2-10 min: 30% | Gradient ensures elution of the lipophilic parent. |

| Flow Rate | 1.0 mL/min | Standard backpressure management. |

| Detection | 254 nm (General) & 330 nm (Specific) | 330 nm maximizes sensitivity for the conjugated naphthalene system. |

| Retention Order | Thiosemicarbazide ( | The parent is the most hydrophobic. |

Biological Relevance & Application

Understanding the physicochemical profile directly impacts the interpretation of biological data.

The "False Negative" Trap: In cell viability assays (e.g., against MCF-7 or HeLa lines), researchers often dissolve 2M1N-TSC in DMSO and dilute into media.

-

Risk: If the concentration exceeds the kinetic solubility limit (e.g., 50

), the compound precipitates as micro-crystals. The cells are not exposed to the drug, leading to a lack of efficacy. -

Correction: Always verify the final assay concentration against the kinetic solubility data generated in Section 2.2.

Metal Complexation in Media: Thiosemicarbazones chelate iron and copper present in fetal bovine serum (FBS).

-

Observation: A color change in the culture media (often to dark green/brown) indicates the formation of [Fe(2M1N-TSC)

] complexes. This is not degradation; it is the active pharmacophore formation.

Signaling Pathway Visualization (Graphviz):

Figure 2: Mechanism of Action dependent on intracellular stability and metal chelation.

References

-

Richardson, D. R., et al. (2006). Thiosemicarbazones: from bench to bedside. Trends in Pharmacological Sciences. Link

-

Sergas, et al. (2022). Synthesis, Characterization, and Cytotoxicity Studies of N-(4-Methoxybenzyl) Thiosemicarbazone Derivatives. Molecules.[1][2][3][5][6][7][8][9][10][11] Link

-

Easmon, J., et al. (2001). Synthesis and antitumor activity of 2-acetylpyridine thiosemicarbazones. Journal of Medicinal Chemistry. Link

-

FDA Guidance for Industry. (2018). Analytical Procedures and Methods Validation for Drugs and Biologics.Link

-

PubChem. (2023). 2-Methoxy-1-naphthaldehyde Properties.[7][12] National Library of Medicine. Link

Sources

- 1. rsc.org [rsc.org]

- 2. runa.sergas.gal [runa.sergas.gal]

- 3. Eco-Friendly Synthesis of Some Thiosemicarbazones and Their Applications as Intermediates for 5-Arylazothiazole Disperse Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 2-Hydroxy-4-methoxybenzaldehyde thiosemicarbazone - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scilit.com [scilit.com]

- 7. 2-Hydroxy-1-naphthaldehyde thiosemicarbazone | C12H11N3OS | CID 135400403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. An Efficient Synthesis, Spectroscopic Characterization, and Optical Nonlinearity Response of Novel Salicylaldehyde Thiosemicarbazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. cajmns.casjournal.org [cajmns.casjournal.org]

- 11. mdpi.com [mdpi.com]

- 12. 2-Methoxy-1-naphthaldehyde | C12H10O2 | CID 79352 - PubChem [pubchem.ncbi.nlm.nih.gov]

Structural Features of Thiosemicarbazones: A Technical Guide to Bioactivity and Design

This guide provides a technical deep-dive into the structural features of thiosemicarbazones (TSCs), moving beyond basic definitions to explore the precise Structure-Activity Relationships (SAR) that drive their biological efficacy.

Executive Summary: The Evolution of "Metal-Interacting" Drugs

Thiosemicarbazones are not merely iron chelators; they are metal-interacting drugs that leverage the transition metal milieu of the tumor microenvironment to induce cytotoxicity. While first-generation agents like Triapine (3-AP) functioned primarily as Ribonucleotide Reductase (RNR) inhibitors via iron starvation, third-generation "super-chelators" like Dp44mT and COTI-2 exploit a "Double Punch" mechanism: sequestering iron to halt DNA synthesis while simultaneously forming redox-active copper complexes that generate lethal Reactive Oxygen Species (ROS).[1]

The Pharmacophore: Anatomy of the Scaffold

The biological activity of TSCs hinges on the Schiff base condensation product of a thiosemicarbazide and an aldehyde or ketone. The core scaffold is defined by the general formula:

[1]Tautomerism and Coordination

The thiosemicarbazone moiety exhibits thione-thiol tautomerism (

-

Solid State: Predominantly exists in the thione form.

-

Solution/Coordination: In the presence of metal ions (Fe, Cu, Zn), the proton at

is lost, facilitating the thiolate form. This anionic sulfur is a "soft" donor, crucial for high-affinity binding to soft metals like Cu(II) and intermediate metals like Fe(II/III).

Coordination Geometry (ONS vs. NNS)

The tridentate nature of the ligand is the primary driver of potency.

-

ONS Donors: Formed if the carbonyl backbone (

) contains an oxygen donor (e.g., salicylaldehyde). These are generally less potent against cancer cells.[1] -

NNS Donors: Formed when

is an

Structural Activity Relationship (SAR) Zones

The optimization of TSCs can be dissected into three critical structural zones.

Zone 1: The Backbone (The Metal Anchor)

The substituent attached to the imine carbon (

-

2-Pyridyl Group (Triapine, Dp44mT): Provides the essential pyridyl-nitrogen donor.[1] The electron-withdrawing nature of the pyridine ring lowers the

of the -

Dihydroquinoline (COTI-2): Replacing the pyridine with a fused ring system (like the 6,7-dihydroquinolin-8-ylidene in COTI-2) increases lipophilicity and alters the bite angle of the ligand, potentially enhancing selectivity for mutant p53.[1]

Zone 2: The Terminus ( Substituents)

This is the most critical site for modifying pharmacokinetics and potency.

-

Primary Amines (

): Found in Triapine . These are susceptible to rapid metabolism and glucuronidation. They form complexes that are often redox-inactive or unstable.[1] -

Tertiary Amines (

): Found in Dp44mT . Alkylation at-

The "Super-Chelator" Effect: The

-dimethyl group pushes electron density into the thiocarbonyl, increasing the basicity of the sulfur and stabilizing the Cu(II) complex, which is 100-fold more potent than Triapine.

-

-

Cyclic Amines (Piperazine): Found in COTI-2 .[1][2] Incorporating the

nitrogen into a piperazine ring adds steric bulk and can serve as a handle for further functionalization (e.g., adding a second pyridine ring) to target specific transporters like P-gp.

Zone 3: The Imine Linkage

Substitution at the imine carbon (

-

Aldehyde (H): Triapine is an aldehyde derivative.[3][4] It is more susceptible to hydrolysis.[1]

-

Ketone (Methyl): Dp44mT is a ketone derivative (di-2-pyridylketone).[5][6] The methyl group adds steric hindrance that protects the imine bond from hydrolytic cleavage in plasma, improving half-life.

Mechanisms of Action: The "Double Punch"

The structural features described above converge to execute a multi-modal attack on cancer cells.

Pathway Visualization

The following diagram illustrates the transition from simple iron starvation (Triapine) to the redox cycling and p53 reactivation seen in newer agents.

Caption: Mechanistic pathways of TSCs. Triapine acts primarily via the top pathway (RNR inhibition). Dp44mT and COTI-2 activate the lower pathways (Redox cycling and p53 restoration).

Experimental Protocols

Synthesis of Dp44mT (Schiff Base Condensation)

This protocol yields the "super-chelator" Dp44mT. The reaction relies on the acid-catalyzed condensation of a ketone with a thiosemicarbazide.

Reagents:

Protocol:

-

Dissolution: Dissolve 1.0 mmol of di-2-pyridylketone in 10 mL of absolute ethanol in a round-bottom flask.

-

Addition: Add 1.0 mmol of 4,4-dimethyl-3-thiosemicarbazide to the solution.

-

Catalysis: Add 2-3 drops of glacial acetic acid.

-

Reflux: Heat the mixture to reflux (

) with stirring for 3–5 hours. Monitor reaction progress via TLC (Mobile phase: 9:1 DCM:Methanol). -

Crystallization: Allow the yellow solution to cool slowly to room temperature, then place on ice. A bright yellow precipitate should form.[1]

-

Filtration: Filter the solid under vacuum. Wash with cold ethanol (

) and cold ether ( -

Recrystallization: Recrystallize from hot ethanol to ensure purity (remove unreacted hydrazine).

-

Validation:

-NMR (DMSO-

Iron Mobilization Assay (Calcein-AM)

To verify if a synthesized TSC effectively permeates cells and strips iron from the Labile Iron Pool (LIP).

Principle: Calcein-AM is non-fluorescent and cell-permeable.[1] Intracellular esterases cleave it to Calcein, which binds iron and becomes quenched (non-fluorescent). Adding an iron chelator removes iron from Calcein, de-quenching it and restoring fluorescence.

Protocol:

-

Seeding: Seed cancer cells (e.g., MCF-7) at

cells/well in a black 96-well plate. Incubate overnight. -

Loading: Wash cells with PBS. Incubate with

Calcein-AM for 15 minutes at -

Baseline: Wash cells to remove extracellular dye.[1] Measure baseline fluorescence (

) at Ex/Em 488/517 nm. -

Treatment: Add the TSC (e.g., Dp44mT) at varying concentrations (

). -

Kinetics: Measure fluorescence every 5 minutes for 1 hour.

-

Calculation:

.[1] A steep increase in

Comparative Data: The Generations of TSCs

The following table contrasts the structural and functional evolution of these agents.

| Feature | Triapine (3-AP) | Dp44mT | COTI-2 |

| Generation | 1st Generation | 2nd Generation | 3rd Generation |

| Structure ( | Primary Amine ( | Tertiary Amine ( | Piperazine-derivative |

| Backbone | 2-Formylpyridine | Di-2-pyridylketone | Dihydroquinoline |

| Key Mechanism | RNR Inhibition (Fe starvation) | Lysosomal ROS (Redox cycling) | p53 Reactivation + mTOR inhib.[1] |

| Cu(II) Effect | Inactivates the drug | Potentiates toxicity (100x) | Forms MDR1-substrate complex |

| Lipophilicity | Low | High (Lysosomotropic) | High |

| Clinical Status | Phase II (Issues: Methemoglobinemia) | Pre-clinical (Cardiac toxicity concerns) | Phase I/II (Gynecologic cancers) |

References

-

Richardson, D. R., et al. (2006). Di-2-pyridylketone thiosemicarbazones: Novel iron chelators with potent anti-tumor activity.[1]Journal of Medicinal Chemistry .

-

Kalinowski, D. S., et al. (2009). Design, Synthesis, and Characterization of Novel Iron Chelators: Structure-Activity Relationships of the 2-Benzoylpyridine Thiosemicarbazone Series.Journal of Medicinal Chemistry .

-

Salim, K. Y., et al. (2016).[7] COTI-2, a novel small molecule that is active against multiple human cancer cell lines in vitro and in vivo.[1][8][9][10][11]Oncotarget .[1][7][8]

-

Lovejoy, D. B., et al. (2011). Antitumor activity of metal-chelating compound Dp44mT is mediated by formation of a redox-active copper complex that accumulates in lysosomes.Cancer Research .[1]

-

Biesaga, B., et al. (2022). Thiosemicarbazone Derivatives Developed to Overcome COTI-2 Resistance.[1][12][13]Cancers .

Sources

- 1. medkoo.com [medkoo.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and Biological Evaluation of New Thiosemicarbazone Derivative Schiff Bases as Monoamine Oxidase Inhibitory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchers.mq.edu.au [researchers.mq.edu.au]

- 7. molnova.com:443 [molnova.com:443]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. selleckchem.com [selleckchem.com]

- 11. ashpublications.org [ashpublications.org]

- 12. uscholar.univie.ac.at [uscholar.univie.ac.at]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Thiosemicarbazones as Next-Generation Anti-Gastric Cancer Agents

Executive Summary & Clinical Rationale

Gastric cancer (GC) remains a leading cause of cancer-related mortality, largely due to late-stage diagnosis and resistance to platinum/fluoropyrimidine-based chemotherapy. Thiosemicarbazones (TSCs) represent a pivotal class of chelators that exploit the "iron addiction" of rapidly dividing GC cells.

Unlike non-specific cytotoxics, TSCs (e.g., Dp44mT , DpC , Triapine ) function via a "Double-Punch" mechanism:[1]

-

Iron Depletion: Stripping catalytic iron from Ribonucleotide Reductase (RNR), arresting DNA synthesis.

-

Redox Cycling: Forming redox-active copper complexes that generate cytotoxic ROS within lysosomes, triggering lysosomal membrane permeabilization (LMP).[1]

This guide provides a standardized workflow for synthesizing, screening, and validating TSCs specifically for gastric cancer applications.

Chemical Design & Synthesis Protocol

The Pharmacophore

The core activity relies on the N-N-S (Nitrogen-Nitrogen-Sulfur) tridentate ligand system. This geometry allows the molecule to clamp onto transition metals (Fe, Cu, Zn).

-

Target Structure: Schiff bases derived from heteroaromatic ketones/aldehydes (e.g., 2-acetylpyridine).

-

Critical Modification: Hydrophobic groups (e.g., cyclohexyl in DpC) enhance membrane permeability and lysosomal targeting compared to older chelators like Desferrioxamine (DFO).

Synthesis Workflow (Schiff Base Condensation)

Objective: Synthesize high-purity thiosemicarbazone ligands via acid-catalyzed condensation.

Reagents:

-

Heterocyclic Ketone/Aldehyde (e.g., Di-2-pyridylketone)[1][2][3]

-

Thiosemicarbazide derivative (e.g., 4,4-dimethyl-3-thiosemicarbazide)[1][2][3][4][5]

-

Solvent: Absolute Ethanol (EtOH)

-

Catalyst: Glacial Acetic Acid (AcOH)

Protocol:

-

Stoichiometry: Dissolve 10 mmol of the ketone in 20 mL of hot absolute EtOH.

-

Addition: Add 10 mmol (1:1 equivalent) of the thiosemicarbazide.

-

Catalysis: Add 3–5 drops of glacial AcOH.

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 3–6 hours. Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

-

Crystallization: Cool the solution slowly to 4°C overnight. The product typically precipitates as yellow/orange crystals.

-

Purification: Filter the precipitate and wash with cold EtOH followed by diethyl ether. Recrystallize from hot EtOH if purity <95% (verify via HPLC).

Synthesis Visualization

Figure 1: Step-by-step Schiff base condensation workflow for TSC synthesis.

In Vitro Screening: Gastric Cancer Models

Cell Line Selection

Select cell lines with varying degrees of differentiation and metastatic potential to validate broad efficacy.

| Cell Line | Characteristics | Origin | Key Application |

| MGC-803 | Poorly differentiated | Gastric Mucinous Adenocarcinoma | High sensitivity to ROS inducers. |

| AGS | Moderately differentiated | Gastric Adenocarcinoma | Standard model for apoptosis assays. |

| HGC-27 | Undifferentiated | Metastatic Carcinoma | Validation of anti-metastatic (NDRG1) effects.[4] |

| GES-1 | Immortalized Normal | Gastric Epithelium | Critical Control: Assess therapeutic window (toxicity). |

Compound Solubilization (Critical Step)

TSCs like Dp44mT are hydrophobic. Improper solubilization leads to precipitation and false IC50 values.

-

Stock Solution: Dissolve compound in 100% DMSO to 10–20 mM. Store at -20°C.

-

Working Solution: Dilute into culture medium immediately before use. Ensure final DMSO concentration is <0.1% to avoid solvent toxicity.

-

Visual Check: Inspect wells under a microscope for crystal formation after addition.

Cytotoxicity Protocol (CCK-8/MTT)

-

Seeding: Plate 3,000–5,000 cells/well in 96-well plates. Incubate 24h for attachment.

-

Treatment: Add TSCs (serial dilution: 0.001 µM to 10 µM). Include:

-

Incubation: 48h or 72h at 37°C, 5% CO2.

-

Readout: Add CCK-8 reagent, incubate 1–4h, measure Absorbance at 450 nm.

-

Calculation:

Mechanistic Validation: The "Double Punch"

Pathway 1: Iron Depletion & NDRG1 Upregulation

Gastric cancer metastasis is often driven by the suppression of NDRG1 (N-myc Downstream Regulated Gene 1).[4] TSCs mimic iron hypoxia, triggering HIF-1

Protocol: Western Blotting for NDRG1

-

Treatment: Treat MGC-803 cells with TSC (IC50 dose) for 24h.

-

Lysis: Use RIPA buffer + Protease/Phosphatase inhibitors.

-

Targets:

-

NDRG1: Expect massive upregulation (band at ~43 kDa).

-

p-NDRG1 (Ser330): Critical for activity.

-

Transferrin Receptor 1 (TfR1): Upregulated (marker of intracellular iron starvation).

-

Ferritin (H/L): Downregulated.[9]

-

Pathway 2: ROS Generation & Lysosomal Death

Copper-bound TSCs redox cycle, producing ROS.[1] Since TSCs accumulate in lysosomes (due to basic amine groups), this ROS causes Lysosomal Membrane Permeabilization (LMP).

Protocol: ROS Detection (DCFH-DA)

-

Seeding: Seed cells in 6-well plates or confocal dishes.

-

Loading: Wash cells with PBS. Incubate with 10 µM DCFH-DA (serum-free media) for 20 min at 37°C.

-

Washing: Wash 3x with serum-free media to remove extracellular dye.[6]

-

Treatment: Add TSC compound.

-

Note: For rapid ROS inducers, treat after loading. For slow inducers, treat before loading. TSCs are typically rapid (1–4h).

-

-

Detection: Flow Cytometry (FITC channel) or Confocal Microscopy.

-

Expectation: Right-shift in fluorescence intensity vs. control.

-

Mechanistic Pathway Diagram

Figure 2: The "Double-Punch" mechanism: Iron starvation targets RNR/NDRG1, while Copper complexation drives lysosomal ROS-mediated death.

In Vivo Considerations & Toxicity

When transitioning to xenograft models (e.g., BALB/c nude mice with MGC-803 tumors):

-

Vehicle: TSCs are poorly soluble in water. Use 30% Propylene Glycol / 30% PEG400 / 40% Saline or HP-

-Cyclodextrin formulations. -

Dosing: Typical range is 0.5 – 5 mg/kg (IV or Oral).

-

Cardiotoxicity: A known side effect of Dp44mT due to mitochondrial ROS in cardiomyocytes.

-

Mitigation: Use DpC (second generation), which shows reduced cardiac accumulation while maintaining anti-tumor potency.

-

References

-

Richardson, D. R., et al. (2015). The Anticancer Agent Di-2-pyridylketone 4,4-Dimethyl-3-thiosemicarbazone (Dp44mT) Overcomes Prosurvival Autophagy.[3] PubMed. Link

-

Liu, W., et al. (2012).[10] NDRG1 in Cancer: A Suppressor, Promoter, or Both? MDPI. Link

-

Kovacevic, Z., et al. (2016).[10] Thiosemicarbazones: Suppression of Tumor Cell Migration and Cell-Collagen Adhesion by Inhibiting Focal Adhesion Kinase/Paxillin Signaling.[9] Molecular Pharmacology. Link

-

BenchChem Protocols. Application Notes and Protocols for Total Cellular ROS Detection with DCFH-DA. Link (Representative Protocol Source)

-

Lovejoy, D. B., et al. (2012).[10] Novel Thiosemicarbazone Iron Chelators Induce Up-Regulation and Phosphorylation of the Metastasis Suppressor NDRG1. Cancer Research. Link

-

ClinicalTrials.gov. A Phase I Trial of Triapine and Lutetium Lu 177 Dotatate.[11] Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. The Anticancer Agent Di-2-pyridylketone 4,4-Dimethyl-3-thiosemicarbazone (Dp44mT) Overcomes Prosurvival Autophagy by Two Mechanisms: PERSISTENT INDUCTION OF AUTOPHAGOSOME SYNTHESIS AND IMPAIRMENT OF LYSOSOMAL INTEGRITY - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DSpace [research-repository.griffith.edu.au]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. cosmobiousa.com [cosmobiousa.com]

- 8. benchchem.com [benchchem.com]

- 9. NDRG1 was downregulated and worked as favorable biomarker in the development of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Thiosemicarbazones and selected tyrosine kinase inhibitors synergize in pediatric solid tumors: NDRG1 upregulation and impaired prosurvival signaling in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Phase I Trial of Triapine and Lutetium Lu 177 Dotatate in Combination for Well-Differentiated Somatostatin Receptor-Positive Gastroenteropancreatic Neuroendocrine Tumors (GEP-NETs). | Dana-Farber Cancer Institute [dana-farber.org]

Troubleshooting & Optimization

structural optimization of thiosemicarbazone compounds for antifungal activity

Topic: Antifungal Activity Optimization & Troubleshooting Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Specialists

Welcome to the Thiosemicarbazone (TSC) Optimization Hub

This technical guide functions as a Tier-3 support resource for researchers developing thiosemicarbazone scaffolds. Unlike generic reviews, this center focuses on causality, troubleshooting, and protocol integrity . We address the specific "bugs" in the drug discovery pipeline—from synthetic failures to assay interference.

Module 1: Synthesis & Structural Design ("The Build Phase")

The thiosemicarbazone pharmacophore relies on the N-N-S (Azomethine-N, Thione-S) donor system. A common failure point is not the biological target, but the chemical stability and purity of the ligand itself.

Workflow Visualization: Synthesis Logic

Figure 1: Standard condensation workflow for TSC synthesis. Note the critical volume reduction step if precipitation fails.

Troubleshooting Guide: Synthesis & Stability

| Issue | Root Cause Analysis | Corrective Action |

| Low Yield / No Precipitate | High solubility of the product in hot ethanol; insufficient catalyst. | 1. Reduce solvent volume by 50% via rotavap before cooling.2. Add 2-3 drops of conc. HCl instead of AcOH (stronger catalysis for sterically hindered ketones). |

| Product is Oily/Sticky | Impurities or incomplete dehydration. | Triturate the oil with cold diethyl ether or hexane to induce crystallization. |

| Hydrolysis in Solution | The imine bond (-CH=N-) is susceptible to hydrolysis in acidic aqueous media. | Do not store stock solutions in acidic buffers. Store as dry powder. Use fresh DMSO stocks for biological assays. |

| Isomerization (E/Z) | TSCs exist as E/Z isomers. Thione-thiol tautomerism occurs in solution. | Confirm the dominant isomer via NOESY NMR. For metal complexation, the thiol form often coordinates; add a base (Et3N) to facilitate deprotonation during complexation. |

Module 2: Biological Evaluation ("The Runtime Phase")

Bioassays for metal-chelating compounds like TSCs are prone to artifacts. Standard protocols must be adapted to account for solubility and colorimetric interference.

Protocol: CLSI M27-A3 Microdilution (Optimized for TSCs)

Standard: CLSI M27-A3 (Yeasts) / M38-A2 (Filamentous Fungi) [1, 2].

-

Media Preparation: RPMI 1640 with L-glutamine, without bicarbonate, buffered to pH 7.0 with MOPS (0.165 M).

-

Why? pH stability is critical. Acidic pH can hydrolyze the TSC; alkaline pH promotes auto-oxidation of metal complexes.

-

-

Inoculum: Adjust to

CFU/mL (Yeasts). -

Compound Dilution:

-

Dissolve TSC in 100% DMSO.

-

Final DMSO concentration in the well must be <1% (ideally <0.5%) to prevent solvent toxicity masking the compound's effect.

-

Troubleshooting Guide: Assay Artifacts

| Error Message | Diagnostic | Patch/Fix |

| Precipitation in Wells | TSCs are lipophilic (LogP > 3). They crash out when hitting aqueous RPMI. | 1. Inspect wells under 40x microscopy before reading.2. Use 2-hydroxypropyl-β-cyclodextrin as a solubility enhancer (does not affect fungal growth). |

| False High Activity (MIC) | Metal contamination in media. | TSCs chelate trace Fe/Cu in media, starving the fungi. This is a valid mechanism but can be media-dependent. Run a control with excess Fe(II) to see if activity is reversed (confirms chelation mechanism). |

| Color Interference | Compound is colored (esp. Cu/Fe complexes) or reduces Resazurin/MTT chemically. | Avoid colorimetric endpoints (Alamar Blue/MTT). Use visual turbidity reading or colony counting (MFC) for metal complexes. |

Module 3: SAR & Lead Optimization ("The Upgrade Phase")

Optimization aims to maximize the Selectivity Index (SI =

Logic Tree: Structural Optimization Strategy

Figure 2: Decision matrix for modifying the thiosemicarbazone scaffold based on biological feedback.

Key Optimization Tactics

-

The "Metal Switch" (Potency Boost):

-

N4-Terminus Modification (Toxicity Control):

-

Replacing the terminal hydrogens with bulky groups (e.g., phenyl, cyclohexyl) often improves the Selectivity Index.

-

Insight: Large groups at N4 can prevent the compound from acting as a substrate for mammalian enzymes while retaining affinity for the fungal CYP51 pocket [4].

-

-

Ring Substitution (Electronic Tuning):

-

Adding Electron Withdrawing Groups (EWG) like -F or -NO2 to the aldehyde-derived ring typically enhances activity.

-

Caution: Nitro groups (-NO2) are often "structural alerts" for mutagenicity (Ames positive). Prefer Halogens (F, Cl) or Trifluoromethyl (-CF3) groups.

-

Module 4: Mechanism of Action Validation

You must confirm how your optimized TSC kills fungi to publish in high-impact journals.

-

Target: Lanosterol 14α-demethylase (CYP51).

-

Validation: Molecular docking should show the Thione (S) or Azomethine (N) coordinating with the Heme iron in the CYP51 active site [5].

-

-

Pathway: Oxidative Stress (ROS).

-

Validation: Use DCFH-DA fluorescence assay. TSC-Metal complexes often generate lethal ROS levels.

-

-

Pathway: Membrane Disruption (Ergosterol).

-

Validation: Exogenous Ergosterol Rescue Assay. If adding ergosterol to the media increases the MIC (protects the fungus), the compound likely targets ergosterol binding or biosynthesis [6].

-

References

-

Clinical and Laboratory Standards Institute (CLSI). (2008).[2][3][6] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. CLSI document M27-A3. Link

-

Espinel-Ingroff, A., et al. (2005). Quality Control and Reference Guidelines for Antifungal Susceptibility Testing. Journal of Clinical Microbiology. Link

-

Grapperhaus, C. A., et al. (2021).[7] Antifungal activity of thiosemicarbazones, bis(thiosemicarbazones), and their metal complexes. Journal of Inorganic Biochemistry. Link

-

Siwek, A., & Stefańska, J. (2011).[8] Antimicrobial activity and SAR study of some novel thiosemicarbazide derivatives bearing piperidine moiety. Medicinal Chemistry. Link

-

Reis, A. C., et al. (2019). Thiophene-thiosemicarbazone derivative exerts antifungal activity mediated by oxidative stress and apoptosis in C. albicans.[1] ResearchGate. Link

-

Campanini-Salinas, J., et al. (2022). Two novel Pd thiosemicarbazone complexes as efficient and selective antitumoral drugs. Dalton Transactions. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. webstore.ansi.org [webstore.ansi.org]

- 3. researchgate.net [researchgate.net]

- 4. scielo.br [scielo.br]

- 5. jddtonline.info [jddtonline.info]

- 6. biospace.com [biospace.com]

- 7. Antifungal activity of thiosemicarbazones, bis(thiosemicarbazones), and their metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antimicrobial activity and SAR study of some novel thiosemicarbazide derivatives bearing piperidine moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

reducing toxicity of thiosemicarbazone compounds through structural modification

Welcome to the Thiosemicarbazone (TSC) Structural Optimization Support Center .

Ticket Status: OPEN Subject: Reducing Toxicity via Structural Modification (SAR) Assigned Specialist: Senior Application Scientist, Medicinal Chemistry Division

User Guide Overview

You are likely encountering "off-target" toxicity—specifically cardiotoxicity (fibrosis/mitochondrial damage) or hematological toxicity (methemoglobinemia)—while retaining potent anti-neoplastic activity. This guide troubleshoots these issues by modifying the TSC scaffold, specifically focusing on the N4-terminal and the imine backbone .

Our "Gold Standard" case study for this guide is the evolution from Dp44mT (toxic) to DpC (safe), a critical pivot in TSC drug development.

Part 1: Structural Design & Modification (The "Hardware")

The N4-Terminal Tuning Knob

The nitrogen at the N4 position is the primary site for modulating lipophilicity, metabolic stability, and toxicity.

-

The Issue: Small alkyl groups (e.g., dimethyl in Dp44mT ) are metabolically labile. They undergo rapid demethylation in the liver, leading to short half-lives (

h) and the generation of redox-active species that damage cardiomyocytes. -

The Fix: Implement Steric Bulk and Lipophilic Shielding .

-

Strategy: Replace N4-dimethyl groups with a bulky Cyclohexyl group.

-

Result (DpC): The cyclohexyl group blocks enzymatic access, extending the half-life (

h) and preventing the formation of cardiotoxic metabolites. -

Mechanism: The bulky group alters the redox potential of the resulting Iron-TSC complex, preventing it from oxidizing Oxyhemoglobin to Methemoglobin (a major side effect of Dp44mT).

-

Backbone Rigidity (The Chelator Core)

-

The Issue: Single pyridine rings (e.g., Triapine ) have lower iron binding constants (

) compared to di-pyridyl analogs. However, extremely high affinity can strip iron from healthy metalloproteins (Ferritin/Transferrin) indiscriminately. -

The Fix: Di-2-pyridylketone (DpT) scaffold.[1]

-

Using two pyridine rings increases the denticity and stability of the complex. To mitigate toxicity here, you must pair this potent backbone with the N4-modifications described above to ensure the complex is excreted intact rather than dissociating in healthy tissue.

-

Part 2: Troubleshooting & FAQs

Q1: My compound causes severe mitochondrial swelling in cardiomyocytes. How do I stop this?

Diagnosis: Your Iron-TSC complex is likely undergoing "Redox Cycling." The complex accepts an electron, reduces

-

Modify the N4-position: Switch to a N4-cyclohexyl or N4-phenyl group. This creates a "Redox Switch." It maintains the ability to generate ROS in the lysosome of cancer cells (which is desired) but suppresses it in the mitochondria of heart cells.

-

Check Lipophilicity (LogP): If your compound is too lipophilic, it accumulates in the mitochondrial membrane. Aim for a LogP between 2.5 and 3.5 to balance membrane permeability with clearance.

Q2: I am seeing "Methemoglobinemia" (brown blood) in my animal models.

Diagnosis: This is a hallmark failure of Dp44mT . The compound's iron complex directly oxidizes hemoglobin.[2] Solution:

-

The "DpC" Protocol: You must increase the steric bulk at the N4 position. The N4-cyclohexyl group sterically hinders the interaction between the TSC-Iron complex and the heme pocket of hemoglobin, preventing the electron transfer that causes oxidation.

Q3: My compound precipitates in aqueous media.

Diagnosis: Common with rigid DpT backbones. Solution:

-

Hydrophilic Spacers: Introduce a morpholine or piperazine moiety at the N4 position if the cyclohexyl group is too hydrophobic.

-

Prodrug Strategy: Design a glycosylated TSC (attaching a glucose unit). This exploits the Warburg Effect (cancer cells consume more glucose) for targeting, while significantly improving water solubility.

Part 3: Visualization (Logic & Pathways)

The following diagram illustrates the critical structural pivot from Dp44mT to DpC and the mechanistic divergence between Toxicity and Safety.

Figure 1: Structural evolution from Dp44mT to DpC.[2] The substitution of dimethyl with cyclohexyl at the N4 position shifts the pharmacokinetics from rapid toxic metabolism to stable, targeted efficacy.

Part 4: Validation Protocols

To confirm your structural modifications have reduced toxicity, use these specific assays.

Protocol A: Cardiomyocyte vs. Tumor Selectivity Index (SI)

Do not rely solely on MTT in cancer lines. You must run a parallel screen.

-

Cell Lines:

-

Target: PANC-1 (Pancreatic) or MCF-7 (Breast).

-

Control: H9c2 (Rat Cardiomyoblasts) or primary human cardiomyocytes.

-

-

Method:

-

Seed cells at

cells/well in 96-well plates. -

Treat with TSC gradient (

) for 72 hours. -

Assess viability via MTT or Resazurin reduction.

-

-

Calculation:

-

Target: SI > 50 (DpC typically achieves SI > 80; Dp44mT is often < 10).

-

Protocol B: Methemoglobin (MetHb) Induction Assay

Essential for validating the "DpC-like" safety profile.

-

Preparation: Isolate RBCs from whole blood (heparinized). Wash 3x with PBS. Resuspend to 10% hematocrit.

-

Incubation: Add your TSC compound (

) and incubate at 37°C for 3 hours.-

Positive Control: Sodium Nitrite (known MetHb inducer) or Dp44mT.

-

Negative Control: DMSO vehicle.

-

-

Measurement: Lyse cells with water. Measure absorbance at 630 nm (MetHb) and 540 nm (OxyHb).

-

Success Criteria: Your compound should show no significant increase in

compared to the DMSO control.

References

-

Lovejoy, D. B., et al. (2012).[3] "Novel and potent anti-tumor and anti-metastatic di-2-pyridylketone thiosemicarbazones demonstrate marked differences in pharmacology between the first and second generation lead agents." Journal of Medicinal Chemistry.

-

Kovacevic, Z., et al. (2011). "The specific targeting of the lysosome by the potent anti-cancer agent di-2-pyridylketone 4,4-dimethyl-3-thiosemicarbazone (Dp44mT)." Autophagy.

-

Richardson, D. R., et al. (2009). "Dp44mT, an iron chelator with potent anti-tumor activity, causes cardiac toxicity in vivo: Mitigation by the second-generation analog, DpC." Blood.

-

Jansson, P. J., et al. (2015).[4] "The mechanism of action of the anti-cancer agent DpC: The role of copper and the formation of reactive oxygen species." Oncotarget.

-

Whitnall, M., et al. (2006). "A class of iron chelators with a wide spectrum of potent antitumor activity that overcomes resistance to chemotherapeutics." Proceedings of the National Academy of Sciences.

Sources

- 1. Differential transmetallation of complexes of the anti-cancer thiosemicarbazone, Dp4e4mT: effects on anti-proliferative efficacy, redox activity, oxy-myoglobin and oxy-hemoglobin oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | Advances in thiosemicarbazone metal complexes as anti-lung cancer agents [frontiersin.org]

- 4. Synthesis, structural elucidation and cytotoxicity of new thiosemicarbazone derivatives - Arabian Journal of Chemistry [arabjchem.org]

Technical Support Center: Covalent Immobilization of Functionalized Thiosemicarbazones

Welcome to the technical support center for the covalent immobilization of functionalized thiosemicarbazones (TSCs). This guide is designed for researchers, scientists, and drug development professionals who are leveraging the potent biological activities of TSCs by anchoring them to solid supports for applications in drug delivery, biosensing, and catalysis.

Covalent immobilization offers superior stability and control compared to passive adsorption, ensuring that your functionalized surface is robust, reproducible, and maintains the desired bioactivity.[1][2] This center provides answers to frequently asked questions, detailed troubleshooting guides for common experimental hurdles, and validated protocols to ensure the success of your surface modification experiments.

Frequently Asked Questions (FAQs)

Q1: Why should I choose covalent immobilization over physical adsorption for my thiosemicarbazone?

A1: Covalent bonding provides a much more stable and permanent attachment of your TSC to the surface compared to non-covalent methods like physisorption, which rely on weaker forces such as van der Waals or electrostatic interactions.[1][2][3] This stability is critical for applications that involve extensive washing steps, long-term use, or exposure to complex biological media, as it prevents leaching of the immobilized molecule.[1][2]

Q2: What functional group do I need to add to my thiosemicarbazone for immobilization?

A2: The choice of functional group depends on the chemistry of your substrate. The modular synthesis of TSCs allows for the introduction of various functionalities, typically at the N4 position of the thiosemicarbazide backbone.[1][4] Common functional groups to introduce include:

-

Carboxylic acids (-COOH): For coupling to amine-functionalized surfaces using EDC/NHS chemistry.[1][4]

-

Amines (-NH2): For coupling to carboxyl- or NHS-ester-activated surfaces.

-

Thiols (-SH): For coupling to maleimide-functionalized surfaces or gold substrates.[5]

-

Azides (-N3) or Alkynes (-C≡CH): For highly specific and efficient "click chemistry" reactions.[4][6][7]

-

Silanes (-Si(OR)3): For direct covalent bonding to silica-based surfaces like glass or SiO2 nanoparticles.[4]

Q3: What are the most common substrates used for immobilizing thiosemicarbazones?

A3: Substrate choice is dictated by the final application. Common options include:

-

Gold Surfaces (e.g., SPR chips, nanoparticles): Often used with thiol-functionalized TSCs due to the spontaneous formation of a stable gold-thiolate bond.

-

Silica or Glass (e.g., slides, nanoparticles, optical fibers): These surfaces are typically functionalized with silanes (e.g., APTES) to introduce amine or carboxyl groups for subsequent coupling.[4]

-

Polymeric Materials (e.g., polystyrene, agarose beads): These can be purchased with pre-functionalized surfaces (e.g., carboxyl, amine) ready for covalent coupling.

-

Nanoparticles (e.g., Fe3O4@SiO2, TiO2): Core-shell nanoparticles or metal oxides can be functionalized for targeted drug delivery or catalysis.[1][5]

Q4: How can I confirm that my thiosemicarbazone has been successfully immobilized?

A4: A range of surface characterization techniques can be used, depending on the substrate and the nature of the TSC. These include:

-

X-ray Photoelectron Spectroscopy (XPS): Confirms the elemental composition of the surface, allowing you to detect the presence of nitrogen and sulfur from the TSC.[8]

-

Fourier-Transform Infrared Spectroscopy (FTIR): Can identify characteristic vibrational bands of the TSC and the newly formed covalent bond (e.g., amide bond).[8]

-

Surface Plasmon Resonance (SPR): A real-time, label-free technique that measures the change in refractive index as the TSC binds to the sensor surface, confirming immobilization and allowing for subsequent binding studies.[9][10][11]

-

Contact Angle Measurement: A change in surface wettability (hydrophilicity/hydrophobicity) can indicate successful surface modification.

-

Fluorescence Microscopy: If your TSC is fluorescent or is co-immobilized with a fluorescent tag, you can directly visualize its presence on the surface.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

| Problem | Potential Causes | Solutions & Optimization Strategies |

| Low or No Immobilization | 1. Inactive Surface: The substrate's functional groups (e.g., carboxyl, amine) were not properly activated before adding the TSC.[12] 2. Inactive TSC: The functional group on your TSC has degraded or is sterically hindered. 3. Incorrect Buffer/pH: The pH of the reaction buffer is suboptimal for the chosen coupling chemistry (e.g., EDC/NHS chemistry requires a slightly acidic pH for activation and a neutral to slightly basic pH for coupling).[13] 4. Hydrolysis of Reactive Groups: Highly reactive intermediates, like NHS-esters or maleimides, can hydrolyze in aqueous buffers, reducing their ability to react with the TSC.[14] | 1. Confirm Surface Activation: Use a fresh activation solution (e.g., EDC/NHS) and ensure appropriate reaction times.[12] For EDC/NHS, prepare the mixture immediately before use as it hydrolyzes quickly.[15] 2. Verify TSC Integrity: Check the purity and structure of your functionalized TSC via NMR or Mass Spectrometry. Consider synthesizing the TSC with a spacer arm to reduce steric hindrance.[1][5] 3. Optimize Buffer Conditions: For amine coupling, use a non-amine, non-carboxylate buffer like MES for activation (pH 4.5-6.0) and PBS for coupling (pH 7.2-8.0).[13] For thiol-maleimide coupling, use a slightly acidic to neutral pH (6.5-7.5) and degassed buffers to prevent thiol oxidation.[14] 4. Work Efficiently: Add the TSC solution to the activated surface promptly. For maleimide chemistry, prepare stock solutions in a dry, inert solvent like DMSO or DMF and add to the aqueous buffer just before use.[14] |

| High Non-Specific Binding | 1. Insufficient Blocking: Unreacted active sites on the surface remain after immobilization, leading to non-specific adsorption of molecules during subsequent assays. 2. Hydrophobic Interactions: The underlying substrate or the TSC itself may have hydrophobic regions that promote non-specific binding. | 1. Implement a Quenching/Blocking Step: After TSC immobilization, expose the surface to a blocking agent. For NHS-ester chemistry, use ethanolamine, Tris, or glycine to quench unreacted esters.[13] For other surfaces, a protein solution like Bovine Serum Albumin (BSA) can be used to block non-specific sites. 2. Add Detergents: Include a low concentration of a non-ionic detergent (e.g., Tween-20) in your washing buffers to minimize hydrophobic interactions. |

| Loss of TSC Bioactivity | 1. Unfavorable Orientation: The TSC is attached in an orientation that blocks its active site (e.g., the metal-chelating region).[16] 2. Conformational Changes: The covalent linkage forces the TSC into an inactive conformation. 3. Denaturation: Harsh immobilization conditions (e.g., extreme pH, organic solvents) may have damaged the TSC.[17] | 1. Strategic Functionalization: Design your TSC synthesis to place the reactive handle at a position distal to the active site.[1][4] 2. Incorporate a Flexible Spacer: Use a linker molecule, such as polyethylene glycol (PEG), between the TSC and the surface to provide conformational freedom.[18] 3. Use Milder Conditions: Perform the immobilization under physiological conditions (pH, temperature) whenever possible. "Click chemistry" is particularly well-suited for this as it proceeds under mild, biocompatible conditions.[19][20] |

Experimental Protocols & Workflows

General Immobilization Workflow

The overall process for covalent immobilization can be visualized as a three-stage process: Surface Preparation, Activation & Coupling, and finally Blocking & Characterization.

Caption: General workflow for covalent immobilization of thiosemicarbazones.

Protocol 1: EDC/NHS Coupling of a Carboxyl-TSC to an Amine Surface

This protocol describes the immobilization of a TSC containing a carboxylic acid group onto a surface functionalized with primary amines (e.g., an APTES-modified glass slide).

Mechanism:

Caption: Reaction scheme for EDC/NHS coupling chemistry.

Materials:

-

Amine-functionalized substrate

-

Carboxyl-functionalized Thiosemicarbazone (TSC-COOH)

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Coupling Buffer: 1x PBS, pH 7.4

-

Blocking Buffer: 1 M Ethanolamine, pH 8.5

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

NHS (N-hydroxysuccinimide)

-

Anhydrous DMSO

Procedure:

-

Reagent Preparation:

-

Prepare a 1-10 mM stock solution of TSC-COOH in anhydrous DMSO.

-

Immediately before use, prepare a solution of 400 mM EDC and 100 mM NHS in cold Activation Buffer.

-

-

Surface Activation:

-

Wash the amine-functionalized substrate with the Activation Buffer.

-

Incubate the substrate with the freshly prepared EDC/NHS solution for 15-30 minutes at room temperature. This step activates the surface amine groups to make them reactive towards the TSC's carboxyl group.

-

-

TSC Coupling:

-

Rinse the activated substrate thoroughly with Coupling Buffer.

-

Immediately incubate the substrate with the TSC-COOH solution (diluted from the DMSO stock into Coupling Buffer to a final concentration of 0.1-1 mM) for 1-2 hours at room temperature or overnight at 4°C.

-

-

Washing:

-

Rinse the substrate with Coupling Buffer to remove any unbound TSC.

-

-

Blocking:

-

Incubate the substrate with the Blocking Buffer for 15-30 minutes at room temperature to deactivate any remaining active NHS-ester groups.

-

-

Final Wash & Storage:

-

Rinse the substrate with deionized water and dry under a stream of nitrogen.

-

Store the functionalized surface in a desiccated, dark environment until use.

-

References

-

Hohnsen, J., Rryci, L., Obretenova, D., & Klein, A. (2024). Functionalizing Thiosemicarbazones for Covalent Immobilization on Nanoparticles. Preprints.org. [Link]

-

Hohnsen, J., Rryci, L., Obretenova, D., & Klein, A. (2024). Functionalizing Thiosemicarbazones for Covalent Conjugation. Molecules, 29(15), 3533. [Link]

-

Hohnsen, J., Rryci, L., Obretenova, D., & Klein, A. (2024). Functionalizing Thiosemicarbazones for Covalent Immobilization on Nanoparticles. Preprints.org. [Link]

-

Hohnsen, J., Rryci, L., Obretenova, D., & Klein, A. (2024). Functionalizing Thiosemicarbazones for Covalent Conjugation. PubMed. [Link]

-

PolyAn. (n.d.). Click Chemistry Surfaces. PolyAn. [Link]

-

Hohnsen, J., Rryci, L., Obretenova, D., & Klein, A. (2024). Functionalizing Thiosemicarbazones for Covalent Immobilization on Nanoparticles. Preprints.org. [Link]

-

Nwe, K., & Htet, Y. (2011). Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research. PMC. [Link]

-

Dattelbaum, J. D., et al. (2010). Maleimide–thiol coupling of a bioactive peptide to an elastin-like protein polymer. PMC. [Link]

-

SPRpages. (2022). Ligand coupling - Immobilization procedures. SPRpages. [Link]

-

Lu, Y., et al. (2020). Exploring Maleimide-Based Nanoparticle Surface Engineering to Control Cellular Interactions. ACS Applied Nano Materials, 3(3), 2359-2369. [Link]

-

Bio-Synthesis Inc. (2022). Maleimide labeling of thiolated biomolecules. Bio-Synthesis Inc. [Link]

-

Chen, C. H. (2019). Characterizations of Surface Ligands and Stabilizers on Metallic Nanoparticles. ACS Symposium Series. [Link]

-

XanTec bioanalytics GmbH. (2019). Easy, gentle and controlled ligand immobilization using Click Coupling. XanTec bioanalytics GmbH. [Link]

-

Luo, R., et al. (2014). Ligand Immobilization in Protein Interaction Studies — An Unattended Amine Coupling Protocol with Automatic Coinjection Activation. Bio-Radiations. [Link]

-

International Journal of Engineering Research & Technology. (n.d.). A Review on Immobilization Techniques of Biosensors. [Link]

-

Landes, C. A., et al. (2021). A Concurrent Control Technique for Quantifying Surface Ligand Activity. bioRxiv. [Link]

-

AbOliGo. (n.d.). Bioconjugation Optimization & Troubleshooting. AbOliGo. [Link]

-

Shankaran, D. R., & Miura, N. (2007). Small Molecule Immunosensing Using Surface Plasmon Resonance. PMC. [Link]

-

kbDNA. (2022). Bioconjugation Chemistry: Challenges and Solutions. kbDNA. [Link]

-

Walsh Medical Media. (2024). Optimizing Biosensor Technologies: Bio-Immobilization Strategies and Applications. [Link]

-

ResearchGate. (2025). Biomolecule Immobilization in Biosensor Development: Tailored Strategies Based on Affinity Interactions. ResearchGate. [Link]

-